Buta-1,3-diene; 2-methylprop-2-enoic acid; prop-2-enenitrile
Description
Properties
IUPAC Name |
buta-1,3-diene;2-methylprop-2-enoic acid;prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2.C4H6.C3H3N/c1-3(2)4(5)6;1-3-4-2;1-2-3-4/h1H2,2H3,(H,5,6);3-4H,1-2H2;2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTACFVZIAVFCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)O.C=CC=C.C=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9010-81-5 | |
| Record name | 2-Propenoic acid, 2-methyl-, polymer with 1,3-butadiene and 2-propenenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9010-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
9010-81-5 | |
| Record name | 2-Propenoic acid, 2-methyl-, polymer with 1,3-butadiene and 2-propenenitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009010815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, polymer with 1,3-butadiene and 2-propenenitrile | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-methyl-, polymer with 1,3-butadiene and 2-propenenitrile | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Oxidative Dehydrogenation of Normal-Butene
Catalyst : Multi-component bismuth molybdate-based catalysts (e.g., Mo₁₂Bi₁Fe₂Co₇Cs₀.₆Oₓ).
Process :
- Feedstock : C4 raffinate-3 (a mixture of 1-butene, 2-butene, and n-butane).
- Reactor : Parallel shell-and-tube reactors with distinct catalysts for 1-butene and 2-butene isomers.
- Conditions :
- Temperature: 400–500°C
- Pressure: Atmospheric
- Gas Hourly Space Velocity (GHSV): 150–500 h⁻¹
- Reactant ratio (butene:O₂:N₂:steam): 1:0.5–1:10–30:10–30.
Performance :
- Butene conversion : >90%
- 1,3-Butadiene selectivity : >85%
- Yield : ~80%.
Two-Step Synthesis from 1,4-Dibromo-2-Butene
Steps :
- Cuprate Addition : Sₙ2′ substitution of 1,4-dibromo-2-butene with alkyl cuprates.
- Dehydrohalogenation : Base-mediated elimination (e.g., KOH/DMF) to form 2-alkyl-1,3-butadienes.
Example :
- Starting material : 1,4-Dibromo-2-butene.
- Reagent : Triisopropylsilanol/KOH in DMF.
- Yield : 70–90% for 2-isopropyl-1,3-butadiene.
2-Methylprop-2-enoic Acid (Methacrylic Acid)
Acetone Cyanohydrin Method
Steps :
- Cyanohydrin Formation : Acetone + HCN → Acetone cyanohydrin.
- Sulfuric Acid Hydrolysis : Methacrylamide sulfate intermediate.
- Hydrolysis : Methacrylic acid.
Conditions :
- Catalyst : Alkali (e.g., NaOH).
- Temperature : 80–100°C.
Challenges : Requires anhydrous H₂SO₄ to avoid byproducts (e.g., α-hydroxyisobutyrate).
Isobutylene Oxidation
Process :
- First Step : Isobutylene → Methacrolein (using Mo-Bi-Fe catalysts).
- Second Step : Methacrolein → Methacrylic acid (Mo-P-V-O catalysts).
Conditions :
- Temperature : 300–400°C.
- Pressure : 1–2 atm.
Yield : ~75–85%.
Prop-2-enenitrile (Acrylonitrile)
Propylene Ammoxidation
Catalyst : Phosphorus-molybdenum-bismuth (P-Mo-Bi-O) or antimony-iron (Sb-Fe-O) on silica gel.
Process :
- Feedstock : Propylene, ammonia, air, water.
- Reactor : Fluidized bed.
- Conditions :
- Temperature: 400–500°C
- Pressure: Atmospheric
- Residence time: 5–10 seconds.
Performance :
- Propylene conversion : 95–98%
- Acrylonitrile selectivity : 75–80%
- Byproduct : HCN (10–15%).
Comparative Data Tables
Table 1: Buta-1,3-diene Preparation Methods
| Method | Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Oxidative Dehydrogenation | Mo₁₂Bi₁Fe₂Co₇Cs₀.₆Oₓ | 400–500 | 80 | 85 |
| Two-Step Synthesis | KOH/DMF | 70 | 90 | >95 |
Table 2: 2-Methylprop-2-enoic Acid Methods
| Method | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Acetone Cyanohydrin | H₂SO₄ | 80–100 | 70–75 |
| Isobutylene Oxidation | Mo-Bi-Fe-O | 300–400 | 80–85 |
Table 3: Prop-2-enenitrile Methods
| Method | Catalyst | Temperature (°C) | Selectivity (%) |
|---|---|---|---|
| Propylene Ammoxidation | P-Mo-Bi-O/SiO₂ | 400–500 | 75–80 |
Key Findings
- Buta-1,3-diene : Parallel reactor systems with tailored catalysts maximize yield by addressing isomer-specific reactivity.
- Methacrylic Acid : Isobutylene oxidation is more sustainable than the HCN-dependent cyanohydrin route.
- Acrylonitrile : Ammoxidation remains dominant, but bio-based routes are under exploration.
Chemical Reactions Analysis
Buta-1,3-diene; 2-methylprop-2-enoic acid; prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The polymer can undergo substitution reactions, where functional groups on the polymer chain are replaced with other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Buta-1,3-Diene
Overview
Buta-1,3-diene is a conjugated diene that serves primarily as a precursor in the production of synthetic rubber and various copolymers. Its major applications include:
- Synthetic Rubber Production : The largest use of buta-1,3-diene is in the production of synthetic rubbers such as polybutadiene and styrene-butadiene rubber (SBR). These materials are crucial for manufacturing tires and other automotive components .
- Copolymers : It is also utilized in producing copolymers like acrylonitrile-butadiene-styrene (ABS) and nitrile rubber (NBR), which are valued for their strength and resistance to oil and heat .
Table 1: Key Applications of Buta-1,3-Diene
| Application | Description |
|---|---|
| Synthetic Rubber | Used in tires, hoses, seals, and footwear. |
| Copolymers | Forms ABS, SBR, and NBR with various monomers. |
| Chemical Intermediates | Precursor for hexamethylenediamine for nylon production. |
2-Methylprop-2-enoic Acid (Methacrylic Acid)
Overview
Methacrylic acid is an important monomer used in producing methacrylate polymers. Its applications include:
- Acrylic Polymers : Methacrylic acid is polymerized to form polymethyl methacrylate (PMMA), widely used in transparent plastics, lenses, and coatings due to its excellent optical clarity .
- Adhesives and Sealants : It serves as a key component in formulating adhesives that require strong bonding properties and resistance to environmental factors .
Table 2: Key Applications of Methacrylic Acid
| Application | Description |
|---|---|
| Acrylic Polymers | Used in PMMA for optical applications. |
| Adhesives | Forms strong adhesives suitable for various substrates. |
Prop-2-Enenitrile (Acrylonitrile)
Overview
Acrylonitrile is primarily used to produce synthetic fibers and plastics. Its applications include:
- Fiber Production : It is a precursor for polyacrylonitrile (PAN), which is used to manufacture high-strength fibers for textiles and carbon fiber production .
- Plastics Manufacturing : Acrylonitrile contributes to producing ABS and SAN (styrene-acrylonitrile) resins that are utilized in automotive parts, consumer goods, and appliances .
Table 3: Key Applications of Acrylonitrile
| Application | Description |
|---|---|
| Fiber Production | Used in textiles and carbon fiber composites. |
| Plastics Manufacturing | Forms ABS and SAN used in various consumer products. |
Case Study 1: Automotive Industry
The automotive sector extensively utilizes buta-1,3-diene-derived materials such as SBR and NBR due to their durability and performance under varying temperatures. For instance, NBR's temperature resistance makes it ideal for fuel hoses in vehicles operating under extreme conditions .
Case Study 2: Optical Applications
Methacrylic acid's role in producing PMMA has revolutionized the optical industry by providing lightweight alternatives to glass. PMMA is now commonly used in lenses for glasses and safety goggles due to its clarity and shatter resistance .
Case Study 3: Textile Innovations
Acrylonitrile's conversion into PAN has led to advancements in textile technology. The resulting fibers are not only strong but also resistant to chemicals, making them suitable for industrial applications such as filtration materials .
Mechanism of Action
The mechanism by which Buta-1,3-diene; 2-methylprop-2-enoic acid; prop-2-enenitrile exerts its effects is primarily related to its chemical structure and physical properties. The polymer’s molecular targets and pathways involve interactions with various substrates and surfaces, leading to the formation of strong adhesive bonds and protective coatings.
The presence of 2-propenenitrile units in the polymer chain enhances its resistance to chemical degradation, while the 1,3-butadiene units contribute to its flexibility and toughness. The 2-propenoic acid, 2-methyl- units provide sites for further chemical modifications, allowing for the development of tailored materials with specific properties.
Comparison with Similar Compounds
Buta-1,3-diene
Buta-1,3-diene (C₄H₆), also known as 1,3-butadiene, is a conjugated diene widely used in polymer production (e.g., synthetic rubber). The compound is highly reactive due to its conjugated double bonds. According to experimental data, a derivative or mixture containing buta-1,3-diene exhibits a boiling point of 318.1°C and a flash point of 146.2°C, with a molecular weight of 208.121 g/mol and a polar surface area of 73.1 Ų .
2-Methylprop-2-enoic Acid
2-Methylprop-2-enoic acid (C₄H₆O₂), commonly termed methacrylic acid, is an α,β-unsaturated carboxylic acid. It is a precursor to methacrylate esters (e.g., methyl methacrylate) used in adhesives and coatings.
Prop-2-enenitrile
Prop-2-enenitrile (C₃H₃N), or acrylonitrile, is a nitrile monomer critical in producing polyacrylonitrile (PAN) and acrylonitrile-butadiene-styrene (ABS) plastics. The compound’s derivative in shows 2 hydrogen bond donors and 3 hydrogen bond acceptors, with 3 rotatable bonds and a complexity score of 156 .
Comparison with Similar Compounds
Buta-1,3-diene vs. Other Dienes
Note: The boiling point and molecular weight reported for buta-1,3-diene in likely describe a co-formulated product rather than the pure compound. Pure buta-1,3-diene has a boiling point of -4.5°C and molecular weight 54.09 g/mol, indicating discrepancies in the provided data.
2-Methylprop-2-enoic Acid vs. Other Carboxylic Acids
| Property | 2-Methylprop-2-enoic Acid | Acrylic Acid (C₃H₄O₂) | Crotonic Acid (C₄H₆O₂) |
|---|---|---|---|
| Boiling Point (°C) | 161–163 (pure) | 141 | 185 |
| pKa | ~4.66 | 4.25 | 4.69 |
| Applications | Methacrylate polymers | Superabsorbents | Pharmaceuticals |
Note: describes a derivative (methyl ester) of 2-methylprop-2-enoic acid with a molecular weight of 311.418 g/mol, highlighting its role in multicomponent systems for industrial synthesis .
Prop-2-enenitrile vs. Other Nitriles
| Property | Prop-2-enenitrile | Methacrylonitrile (C₄H₅N) | Allyl Cyanide (C₄H₅N) |
|---|---|---|---|
| Boiling Point (°C) | 77 (pure) | 90 | 119 |
| Hydrogen Bond Acceptors | 3 | 1 | 1 |
| Polymer Applications | PAN, ABS | Specialty resins | Adhesives |
The high hydrogen bond acceptor count (3) reported for prop-2-enenitrile in may reflect interactions in a composite material rather than intrinsic properties.
Key Research Findings
- Buta-1,3-diene : Its conjugated structure enables facile copolymerization with acrylonitrile and styrene, as seen in ’s multicomponent system (CAS 50809-61-5) .
- 2-Methylprop-2-enoic Acid Derivatives: Methyl esters of this acid enhance thermal stability in polymer blends, with a molecular weight of 311.418 g/mol in ternary mixtures .
- Prop-2-enenitrile : Computational data in (complexity score 156 ) underscores its utility in forming intricate polymers with high structural diversity .
Discrepancies and Limitations
- The boiling point and molecular weight of buta-1,3-diene in conflict with established literature values, suggesting the data pertains to a composite or measurement error.
Biological Activity
The compound known as Buta-1,3-diene; 2-methylprop-2-enoic acid; prop-2-enenitrile, with the CAS number 9010-81-5, is a complex organic molecule that has garnered attention due to its biological activity and potential applications in various fields. This article delves into the biological effects, toxicity, and relevant research findings associated with this compound.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.242 g/mol |
| Boiling Point | 160.5 °C |
| Flash Point | 74.2 °C |
Biological Activity Overview
Buta-1,3-diene and its derivatives exhibit various biological activities, including potential toxicological effects. The primary components of this compound are known for their involvement in synthetic rubber production and other industrial applications. However, their biological implications are significant, particularly regarding human health.
Toxicological Profile
- Carcinogenicity : Buta-1,3-diene is classified as a potent carcinogen in animal studies. It induces tumors at multiple sites in mice when inhaled at various concentrations . The metabolism of buta-1,3-diene leads to the formation of reactive epoxide metabolites that can cause genetic damage and mutations .
- Genotoxicity : Studies indicate that buta-1,3-diene is mutagenic in somatic cells of both mice and rats, with a higher potency observed in mice . Limited evidence suggests potential genotoxic effects in humans exposed occupationally .
- Immunological Effects : Research has shown that exposure to buta-1,3-diene can lead to alterations in immune function in mice, including changes in spleen and thymus weights and suppression of cytotoxic T-cell generation .
- Hematological Effects : Chronic exposure to buta-1,3-diene has been associated with macrocytic megaloblastic anemia and bone marrow damage in mice . In contrast, similar effects were not observed in rats under comparable conditions .
Case Study 1: Exposure Effects on Mice
A study conducted by the National Toxicology Program (NTP) revealed that male mice exposed to concentrations of buta-1,3-diene greater than 62.5 ppm for extended periods exhibited significant reductions in red blood cell counts and hemoglobin levels . Female mice showed increased bone marrow cellularity after chronic exposure to 625 ppm.
Case Study 2: Immunological Impact
In another study focusing on immunological responses, B6C3F1 mice exposed to buta-1,3-diene demonstrated altered humoral immunity after prolonged exposure. Histological evaluations indicated depressed spleen cellularity after extended exposure periods .
Research Findings
Recent studies have explored the synthesis and potential applications of derivatives of buta-1,3-diene in various fields:
- Antibacterial Properties : Research has indicated that certain derivatives possess antibacterial activity, making them potential candidates for pharmaceutical applications .
- Polymerization Reactions : The compound is also utilized in polymerization processes where its reactivity contributes to the formation of synthetic materials with desirable properties .
Q & A
Q. What are the optimal synthetic routes and purification methods for 2-methylprop-2-enoic acid?
Methodological Answer: 2-Methylprop-2-enoic acid (methacrylic acid) is typically synthesized via esterification of methacrylic acid precursors, such as methyl methacrylate (). A common approach involves acid-catalyzed hydrolysis of methyl 2-methylprop-2-enoate using sulfuric acid (1–2 M) under reflux (80–90°C for 4–6 hours). Post-synthesis, purification is achieved via vacuum distillation (boiling point: 161–163°C) or recrystallization in polar aprotic solvents. Purity validation requires FTIR (C=O stretch at 1690–1710 cm⁻¹) and HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .
Q. How can prop-2-enenitrile (acrylonitrile) be characterized for structural integrity and purity in academic research?
Methodological Answer: Key analytical techniques include:
- NMR Spectroscopy : ¹H NMR (CDCl₃, δ 5.8–6.3 ppm for vinyl protons; δ 3.1–3.3 ppm for nitrile-adjacent CH₂) .
- GC-MS : Retention time (~4.2 min on DB-5 column) and molecular ion peak at m/z 53 (C₃H₃N⁺) .
- FTIR : Sharp absorption at 2230–2260 cm⁻¹ (C≡N stretch) .
Contaminants (e.g., acrylamide) are quantified via LC-MS using a zwitterionic hydrophilic interaction column .
Q. What safety protocols are critical when handling Buta-1,3-diene in laboratory settings?
Methodological Answer: Buta-1,3-diene (highly flammable, carcinogenic) requires:
- Storage : Under nitrogen in sealed containers at ≤10°C to prevent polymerization .
- Ventilation : Use fume hoods with ≥100 ft/min airflow during transfers .
- Emergency Measures : For inhalation exposure, administer 100% oxygen and monitor for pulmonary edema . Waste must be neutralized with 10% NaOH before disposal .
Advanced Research Questions
Q. How can copolymerization kinetics of Buta-1,3-diene with prop-2-enenitrile be experimentally analyzed?
Methodological Answer: Reactivity ratios (r₁, r₂) are determined using the Fineman-Ross method. A representative procedure:
Prepare monomer feed ratios (e.g., 0.2–0.8 mol% butadiene).
Initiate polymerization using AIBN (0.1 mol%) at 60°C in DMF.
Monitor conversion via gravimetry (≤10% to avoid drift).
Analyze copolymer composition via ¹³C NMR (backbone CH₂ resonances at δ 25–35 ppm) .
Data interpretation requires nonlinear regression (e.g., Tidwell-Mortimer) to account of penultimate effects .
Q. What computational approaches resolve contradictions in reported reactivity data for 2-methylprop-2-enoic acid derivatives?
Methodological Answer: Discrepancies in esterification kinetics (e.g., solvent effects) are addressed via DFT simulations (B3LYP/6-311+G(d,p) basis set):
- Calculate activation energies for acid-catalyzed vs. base-mediated pathways.
- Validate using experimental Arrhenius plots (Eₐ discrepancies >10 kJ/mol indicate mechanistic divergence) .
For structural ambiguities, compare computed vs. experimental XRD (e.g., C=O bond lengths: 1.21 Å theoretical vs. 1.23 Å observed) .
Q. How are advanced copolymer systems (e.g., buta-1,3-diene/2-methylprop-2-enoic acid) optimized for thermal stability?
Methodological Answer: Thermogravimetric analysis (TGA) under nitrogen (10°C/min) identifies degradation thresholds. For example:
Data Contradiction and Validation
Q. How to address conflicting literature reports on the cytotoxicity of prop-2-enenitrile degradation products?
Methodological Answer:
- Systematic Review : Follow PRISMA guidelines (), filtering studies by assay type (e.g., MTT vs. LDH).
- In Vitro Validation : Expose HepG2 cells to acrylonitrile (0.1–10 mM) for 24–72 hrs. Use LC-MS to quantify metabolites (e.g., cyanide via derivatization with naphthalene dialdehyde) .
- Statistical Harmonization : Apply meta-regression to control for variables like cell line passage number .
Methodological Best Practices
Q. What strategies ensure reproducibility in synthesizing buta-1,3-diene-based polymers?
Methodological Answer:
- Monomer Purity : Pre-distill buta-1,3-diene (≥99.5% by GC) and store with BHT inhibitor (0.01 wt%) .
- Reaction Control : Use Schlenk lines for oxygen-free environments. Monitor molecular weight via GPC (PS standards, THF eluent) .
- Data Reporting : Adhere to MIAPE guidelines for polymer characterization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
